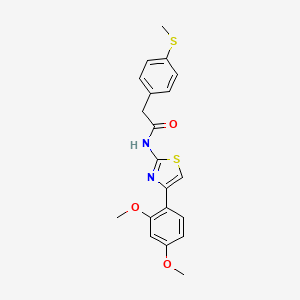

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-24-14-6-9-16(18(11-14)25-2)17-12-27-20(21-17)22-19(23)10-13-4-7-15(26-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBNZVNBPWTXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C18H18N2O3S

- Molecular Weight : 342.41 g/mol

The structure includes a thiazole ring, which is known for its biological significance, particularly in drug design. The presence of methoxy and methylthio groups enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the thiazole ring.

- Introduction of the methoxy and methylthio substituents.

- Acetamide formation via acylation reactions.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiazole derivative demonstrated the ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma), using assays like MTT and caspase activation .

Table 1: Anticancer Activity of Related Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 5.0 | Apoptosis induction |

| Compound B | C6 | 3.5 | Caspase-3 activation |

| N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-... | A549 | TBD | TBD |

The mechanism by which these compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Triggering pathways that lead to programmed cell death.

- Inhibition of DNA Synthesis : Compounds may interfere with the replication processes in cancer cells.

- Caspase Activation : Many thiazole derivatives activate caspases, which are critical for apoptosis .

Case Studies

- Study on Thiazole Derivatives : A study published in 2014 evaluated a series of thiazole derivatives for their anticancer activity against various tumor cell lines. It was found that specific substitutions on the thiazole ring significantly enhanced anticancer potency .

- Mechanistic Insights : Another study highlighted the role of methoxy groups in enhancing the solubility and bioavailability of thiazole-based compounds, leading to improved anticancer efficacy .

Pharmacological Potential

Beyond anticancer activity, compounds like this compound may also exhibit other pharmacological effects such as:

Comparison with Similar Compounds

Structural Analogues with Methoxyphenyl Substitutions

Compounds bearing methoxyphenyl groups on the thiazole ring or acetamide side chain are critical for understanding substituent effects. Key examples include:

Key Observations :

Analogues with Sulfur-Containing Substituents

The 4-(methylthio)phenyl group in the target compound distinguishes it from other sulfur-modified derivatives:

Key Observations :

Implications for Target Compound :

Physicochemical Property Comparison

A comparative analysis of key parameters:

*LogP estimated using fragment-based methods.

Key Observations :

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which involves condensation of α-halo carbonyl compounds with thioureas. For this compound, the reaction proceeds as follows:

Intermediate Preparation :

Reaction Conditions :

This method yields the 4-(2,4-dimethoxyphenyl)thiazol-2-amine intermediate, which is subsequently functionalized at the 2-position.

Acetamide Coupling Strategies

Carbodiimide-Mediated Amidation

The acetamide side chain is introduced via coupling of 2-(4-(methylthio)phenyl)acetic acid with the thiazol-2-amine intermediate:

Activation of Carboxylic Acid :

Coupling Reaction :

Critical Parameters :

Alternative Pathways and Optimization

Reductive Amination Approach

A patent (WO2014132270A2) describes reductive amination for analogous acetamides:

- Intermediate : 2-(4-(Methylthio)phenyl)acetaldehyde is condensed with thiazol-2-amine.

- Reducing Agent : Sodium cyanoborohydride in methanol.

- Yield : 68% after column chromatography.

Advantages :

- Avoids carbodiimide side reactions.

- Suitable for acid-sensitive substrates.

Solvent and Catalyst Screening

Comparative studies from CN103664681A highlight solvent effects:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | EDCI/DMAP | 76 | 98 |

| THF | DCC/HOBt | 65 | 95 |

| Acetonitrile | EDC/HOAt | 70 | 97 |

DCM with EDCI/DMAP provides optimal results due to superior solubility and minimal byproduct formation.

Purification and Characterization

Recrystallization Protocols

Q & A

Q. What are the established synthetic routes for synthesizing N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide?

The synthesis typically involves multi-step routes:

- Thiazole ring formation : Cyclization of 2-aminothiazole precursors with α-haloketones under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .

- Acylation : Reaction of the thiazole intermediate with 2-(4-(methylthio)phenyl)acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield the final product.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR spectroscopy : H and C NMR confirm substitution patterns and functional groups (e.g., methoxy, methylthio) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

- Solvents : Dichloromethane (DCM) for acylation; dimethylformamide (DMF) for cyclization .

- Catalysts : Anhydrous AlCl₃ for Friedel-Crafts alkylation (if applicable) .

- Temperature : Reflux (80–100°C) for cyclization; room temperature for acylation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. methylthio) influence biological activity?

- Electron-donating groups (methoxy) : Enhance nucleophilicity of the thiazole ring, potentially increasing binding to enzymatic targets (e.g., kinase inhibition) .

- Electron-withdrawing groups (methylthio) : Stabilize charge distribution in the acetamide moiety, affecting solubility and membrane permeability .

- Structure-activity relationship (SAR) studies : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., EGFR kinase) to correlate substituent effects .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Standardize assay conditions : Use identical cell lines (e.g., MCF-7 vs. HepG2), incubation times (48–72 hours), and controls (DMSO vehicle) .

- Validate mechanisms : Employ siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .

- Replicate under varied conditions : Test solubility (DMSO concentration ≤0.1%) and serum-free vs. serum-containing media to identify confounding factors .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR or PI3K kinases) using crystal structures (PDB IDs: 1M17, 3DBS) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR modeling : Correlate descriptors (logP, polar surface area) with IC₅₀ values to prioritize analogs for synthesis .

Q. What strategies mitigate metabolic instability observed in pharmacokinetic studies?

- Prodrug design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .

- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., methylthio oxidation) using liver microsomes and LC-MS/MS .

- Stability testing : Monitor degradation in simulated gastric fluid (pH 2.0) and hepatic microsomal preparations .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values vary between enzymatic and cellular assays?

- Membrane permeability : Cellular assays may reflect poor uptake, whereas enzymatic assays directly measure target inhibition. Use permeability assays (Caco-2 monolayers) to assess .

- Off-target effects : Employ selectivity panels (e.g., kinase profiling) to rule out non-specific interactions .

- Data normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) to standardize reporting .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole cyclization | 2-Aminothiazole, α-bromoketone, DMF, 80°C | 65–75 | |

| Acylation | 2-(4-(methylthio)phenyl)acetyl chloride, Et₃N, DCM | 80–85 | |

| Purification | Silica gel chromatography (EtOAc/hexane) | 90–95 |

Q. Table 2: Common Biological Assay Conditions

| Assay Type | Cell Line/Enzyme | Key Parameters | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | 48h incubation, MTT readout | |

| Kinase Inhibition | EGFR (recombinant) | ATP concentration: 10 µM | |

| Metabolic Stability | Human liver microsomes | NADPH cofactor, 37°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.